Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-
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Overview
Description
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is an organic compound with the molecular formula C11H16N2OS It is a derivative of propanamide, characterized by the presence of a pyridine ring substituted with a methylthio group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- typically involves the reaction of 2,2-dimethylpropanamide with 6-methyl-3-(methylthio)-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which act as dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and methylthio group allows for specific interactions with biological molecules, influencing pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Similar in structure but with a phenyl ring instead of a pyridine ring.
Propanamide, N,N-diethyl-2-methyl-: Contains diethyl groups instead of dimethyl groups.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Features a methoxy-substituted phenyl ring.
Uniqueness
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is unique due to the presence of the methylthio group on the pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- (CAS Number: 86847-59-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H16N2OS
- Molecular Weight : 192.26 g/mol
- Density : 1.1 g/cm³
- Boiling Point : Approximately 349.3 °C
The structure of the compound features a pyridine ring substituted with a methylthio group, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of various bacteria, suggesting that Propanamide may possess similar qualities.
Anticancer Activity
Several studies have focused on the anticancer potential of related compounds. For example:
- Cytotoxicity Assays : In vitro assays have demonstrated that certain analogs exhibit cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The IC50 values for these compounds ranged from 0.39 μM to 7.4 nM, indicating potent activity against tumor cells .
The mechanisms through which Propanamide exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Research indicates that some derivatives can induce apoptosis in cancer cells, leading to reduced viability.
Case Studies
- Study on Anticancer Efficacy :
- Antibacterial Properties :
Data Tables
Property | Value |
---|---|
Molecular Weight | 192.26 g/mol |
Density | 1.1 g/cm³ |
Boiling Point | 349.3 °C |
Anticancer IC50 | Ranges from 0.39 μM to 7.4 nM |
Antibacterial Activity | Significant against various strains |
Properties
CAS No. |
86847-82-7 |
---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2,2-dimethyl-N-(6-methyl-3-methylsulfanylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C12H18N2OS/c1-8-6-7-9(16-5)10(13-8)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,13,14,15) |
InChI Key |
KCVUZIQTUIGABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)SC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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